molecular formula C19H17NO2 B11834881 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one CAS No. 30683-28-4

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

Cat. No.: B11834881
CAS No.: 30683-28-4
M. Wt: 291.3 g/mol
InChI Key: LPTZNUAVYYEXQN-UHFFFAOYSA-N
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Description

3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole moiety attached to an isobenzofuranone structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-propylindole with isobenzofuranone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one: A similar compound with a different substituent on the indole ring.

    3-(3-Methyl-1H-indol-1-yl)isobenzofuran-1(3H)-one: Another derivative with a methyl group instead of a propyl group.

Uniqueness

3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

CAS No.

30683-28-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H17NO2/c1-2-7-13-12-20(17-11-6-5-8-14(13)17)18-15-9-3-4-10-16(15)19(21)22-18/h3-6,8-12,18H,2,7H2,1H3

InChI Key

LPTZNUAVYYEXQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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